N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a white crystalline powder that belongs to the class of furan derivatives. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Scientific Research Applications
Bacterial RNA Polymerase Inhibitors
N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide derivatives have been synthesized and evaluated for their ability to inhibit bacterial RNA polymerase (RNAP) . Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
Antimicrobial Activity
These compounds have shown potent antimicrobial activity, particularly against Gram-positive bacteria . However, they did not show significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Taste-Enhancing Compound
A novel taste-enhancing compound was synthesized using N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide . Human sensory evaluation showed that the addition of this compound significantly enhanced the kokumi, umami, and salt tastes .
Sodium Intake Reduction
The development of efficient and safe taste-enhancing compounds is important to reduce sodium intake while maintaining food palatability . N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide has potential in this area .
Anti-Inflammatory Effects
Neurodegenerative Disorder Research
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide is bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: hydrogen bond sub pocket, cleft sub pocket, and hydrophobic pocket . The compound’s interaction with these pockets results in the inhibition of RNAP, thereby affecting bacterial RNA synthesis .
Biochemical Pathways
The inhibition of RNAP disrupts the synthesis of RNAs in bacteria, affecting various biochemical pathways. This disruption can lead to the cessation of bacterial growth and replication .
Pharmacokinetics
The compound’s potent inhibitory activity against rnap suggests that it may have good bioavailability .
Result of Action
The result of N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide’s action is the inhibition of bacterial growth and replication. It has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Action Environment
The action, efficacy, and stability of N-(2,4-dimethoxyphenyl)-2-methyl-3-furamide can be influenced by various environmental factors.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-11(6-7-19-9)14(16)15-12-5-4-10(17-2)8-13(12)18-3/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHCSLVRTFBAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-methylfuran-3-carboxamide |
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